molecular formula C11H11NO2 B1282330 6-Acetyl-3,4-dihydroquinolin-2(1H)-one CAS No. 62245-12-9

6-Acetyl-3,4-dihydroquinolin-2(1H)-one

Cat. No. B1282330
CAS RN: 62245-12-9
M. Wt: 189.21 g/mol
InChI Key: FXPPYJRCOQZMIL-UHFFFAOYSA-N
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Description

6-Acetyl-3,4-dihydroquinolin-2(1H)-one, also known as 6-Acetyl-DHQ, is a heterocyclic compound with a six-membered ring structure containing two nitrogen atoms. It is an aromatic compound that has been studied extensively for its potential applications in various fields, including medicinal chemistry, food science, and biochemistry. In

Scientific Research Applications

Synthesis and Derivatives

  • 6-Acetyl-3,4-dihydroquinolin-2(1H)-one has been a focus in the synthesis of various chemical compounds. A notable example includes the synthesis of halogen-substituted derivatives, showcasing its potential in producing diverse chemical structures (Bradley, Clark, & Kernick, 1972).
  • Researchers have also explored the chemical transformations of related compounds, like 3-acetyl-4-hydroxyquinolin-2(1H)-ones. These efforts highlight the compound's importance in synthetic organic and medicinal chemistry (Abdou et al., 2019).

Biological and Pharmacological Significance

  • Studies have demonstrated the biological and pharmacological significance of 3,4-dihydroquinolin-2(1H)-ones. They have been used to create enantiomerically pure benzothiazines, a class of compounds with notable therapeutic potential (Harmata & Hong, 2007).
  • The antibacterial activity of derivatives, such as 4-aryl-2-pyranyl-7,8-dihydroquinolin-5(6H)-ones, has been evaluated, with some compounds showing promising activity against both Gram-positive and Gram-negative bacterial strains (Satish et al., 2016).

Catalysis and Eco-Friendly Synthesis

  • The compound's derivatives have been synthesized using eco-friendly methods, such as ionic liquids, demonstrating the compound's adaptability to green chemistry principles (Chen et al., 2007).
  • Additionally, studies have employed 3,4-dihydroquinolin-2(1H)-one derivatives in antioxidant research, with some derivatives exhibiting potent in vitro antioxidant activity (Fındık, Ceylan, & Elmastaş, 2012).

Advanced Synthesis Techniques

  • Innovative synthesis techniques have been developed for this compound, such as redox-triggered switchable synthesis, highlighting its versatility in chemical reactions (Yang et al., 2020).
  • The compound has also been used in the synthesis of 4-(het)aryl derivatives, which are important due to their biological activity, including potential use in anticancer drugs (Mierina, Jure, & Stikute, 2016).

properties

IUPAC Name

6-acetyl-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7(13)8-2-4-10-9(6-8)3-5-11(14)12-10/h2,4,6H,3,5H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPPYJRCOQZMIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50538520
Record name 6-Acetyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50538520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Acetyl-3,4-dihydroquinolin-2(1H)-one

CAS RN

62245-12-9
Record name 6-Acetyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50538520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-acetyl-1,2,3,4-tetrahydroquinolin-2-one
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Synthesis routes and methods

Procedure details

The 3,4-dihydro-1H-quinolin-2-one derivative of Formula 5 is reacted with tributyl(1-ethoxyvinyl)tin to introduce an acetyl group into the 6 position of the quinoline nucleus and to provide a 6-acetyl-3,4-dihydro-1H-quinolin-2-one derivative of Formula 6. The R3 group (R3 is as defined in connection with Formula 1) is introduced into the molecule by treatment of the compound of Formula 6 with a reagent of the formula R3—I and a strong base, such as sodium hydride in a polar aprotic solvent, such as dimnethylformamide (DMF). Instead of the iodo derivative R3—I, other alkylating agents of the formula R3—X1 (where X1 is a leaving group) could also be used in this reaction to provide a 6-acetyl-1-alkyl (or 1-phenylalkyl) 3,4-dihydro-1H-quinolin-2-one derivative of Formula 7. The 6-acetyl-1-alkyl (or 1-phenylalkyl) 3,4-dihydro-1H-quinolin-2-one derivative of Formula 7 is reacted with a bromophenyl or bromo heteroaryl aldehyde of Formula 8 to give the 1-alkyl-6-[3-(bromo phenyl or bromo-heteroaryl)-acryloyl]-3,4-dihydro-1H-quinolin-2-one of Formula 9. The bromo compound of Formula 9 is reacted with carbon monoxide in the presence of 1,3-bis(diphenylphosphino)propane (DPPP), palladium acetate (Pd(OAc)2), triethylamine (TEA) in dimethylformamide and ethanol and thereafter with base (such as NaOH or KOH) to provide [3-(1-alkyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yl)-3-oxo-propenyl]-benzoic or heteroaryl carboxylic acids of Formula 10.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Zhao, M Song, Y Hua, Y Zhu, W Liu, Q Xia, X Deng… - Molecules, 2023 - mdpi.com
Epilepsy and major depressive disorder are the two of the most common central nervous system (CNS) diseases. Clinicians and patients call for new antidepressants, antiseizure …
Number of citations: 2 www.mdpi.com

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